Physicochemical Signature Shift: Molecular Weight, LogP, and Topological Surface Area Compared to DMCC and N-Ethyl-N-methyl Analog
The target compound exhibits a distinctly larger molecular framework and higher computed LogP compared to its simpler dialkylcarbamoyl chloride counterparts. Specifically, its molecular weight is 164.63 g/mol, approximately 53% larger than dimethylcarbamoyl chloride (107.5 g/mol) and 35% larger than N-ethyl-N-methylcarbamoyl chloride (121.6 g/mol). Its topological polar surface area (TPSA) rises to 23.6 Ų versus 20.3 Ų for both DMCC and N-ethyl-N-methylcarbamoyl chloride, while the XLogP climbs to 0.8, exceeding the -0.72 reported for DMCC and the 0.77 reported for the N-ethyl-N-methyl analog [1]. These shifts indicate greater lipophilicity and increased capacity for non-polar interactions, which can favor phase-transfer reactivity or partitioning into organic layers during biphasic carbamoylation workflows.
| Evidence Dimension | Molecular weight, LogP, TPSA |
|---|---|
| Target Compound Data | MW = 164.63 g/mol; XLogP = 0.8; TPSA = 23.6 Ų |
| Comparator Or Baseline | Dimethylcarbamoyl chloride: MW = 107.5 g/mol, LogP = -0.72, TPSA = 20.3 Ų; N-Ethyl-N-methylcarbamoyl chloride: MW = 121.6 g/mol, LogP = 0.77, TPSA = 20.3 Ų |
| Quantified Difference | MW +53% vs DMCC, +35% vs ethyl-methyl; LogP +1.5 units vs DMCC; TPSA +3.3 Ų vs both |
| Conditions | Computed properties from standard SMILES-based prediction (XLogP3) and topological PSA algorithm; experimental LogP for DMCC from NTP report |
Why This Matters
Procurement decisions for carbamoylating agents intended for biphasic or organic-phase reactions should favor the higher LogP and larger molecular volume of the target compound when the downstream carbamate requires improved organic solubility or when DMCC partitioning into aqueous waste streams is problematic.
- [1] National Toxicology Program. (2021). Dimethylcarbamoyl Chloride – Properties Table. Retrieved from https://www.ncbi.nlm.nih.gov/books/NBK590911/table/dimethylcarbamoylchloride_t01/ View Source
